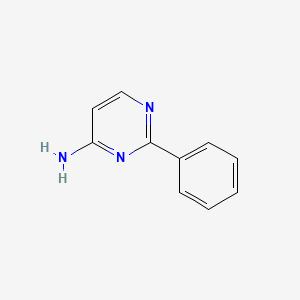

2-Phenylpyrimidin-4-amine

Descripción general

Descripción

2-Phenylpyrimidin-4-amine is a heterocyclic compound with the molecular formula C10H9N3. It is characterized by a pyrimidine ring substituted with a phenyl group at the 2-position and an amino group at the 4-position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylpyrimidin-4-amine typically involves the condensation of benzylidene acetones with ammonium thiocyanates, followed by ring closure, aromatization, and other steps . Another method involves the reaction of 4-chloroaniline with suitable reagents under specific conditions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes, optimized for yield and purity.

Análisis De Reacciones Químicas

Substitution Reactions

The amino group at position 4 and halogen substituents (when present) enable nucleophilic and electrophilic substitution reactions.

Key Examples:

Mechanistic Insights:

- The amino group enhances ring activation for electrophilic substitution at positions 5 and 6 due to resonance effects .

- Halogen substituents (e.g., Cl at position 6) undergo displacement with nucleophiles like amines under basic conditions.

Coupling Reactions

The pyrimidine core participates in cross-coupling reactions to form complex derivatives.

Notable Cases:

Key Data:

- Mitsunobu reactions with benzyl/allyl alcohols achieved 87% yield for ether derivatives .

- Suzuki coupling with aryl boronic acids enabled structural diversification for kinase inhibitor development .

Condensation and Schiff Base Formation

The amino group facilitates condensation reactions, particularly at position 5.

Experimental Results:

Structural Impact:

- Schiff base formation at position 5 increases planarity, improving DNA intercalation and cytotoxicity .

- Substituents at position 4 (e.g., N-methyl) modulate electronic effects, altering reaction kinetics.

Oxidation and Reduction

Limited reports exist, but functional group transformations are feasible:

Observed Transformations:

- Oxidation : Hydrogen peroxide oxidizes methyl groups to hydroxymethyl derivatives, enhancing bioactivity .

- Reduction : Sodium borohydride reduces imine bonds in Schiff base derivatives, reverting to primary amines .

Biological Activity Correlation

Reaction-derived derivatives show significant pharmacological profiles:

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has shown that 2-Phenylpyrimidin-4-amine derivatives exhibit promising anticancer properties. A notable study demonstrated that these compounds could significantly reduce cell viability in gastric adenocarcinoma cells. Specifically, the compound induced apoptosis in cancer cells, which is a critical mechanism for cancer treatment.

Case Study: Gastric Adenocarcinoma

- Study Findings : The compound reduced cell viability from 93.57% in control groups to 60.02% after 24 hours of treatment, indicating its potential as an effective anticancer agent.

- Mechanism : The induction of apoptosis was confirmed through increased early and late apoptotic cell fractions .

Antimicrobial Properties

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. It demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.

Antibacterial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. faecalis | 16 µg/mL |

| S. aureus | 32 µg/mL |

These results suggest that the compound holds potential for developing new antimicrobial therapies, particularly against resistant strains .

Future Directions in Research

Given the promising results associated with this compound, future research should focus on:

- Further Structural Modifications : Exploring additional derivatives to enhance efficacy and reduce toxicity.

- In Vivo Studies : Conducting animal studies to evaluate the therapeutic potential and safety profile.

- Mechanistic Studies : Investigating the detailed mechanisms by which these compounds exert their effects on cancer and microbial cells.

Mecanismo De Acción

The mechanism of action of 2-Phenylpyrimidin-4-amine involves its interaction with molecular targets such as enzymes. For instance, it inhibits the activity of ubiquitin-specific protease 1 (USP1) in association with USP1-associated factor 1 (UAF1), leading to increased levels of monoubiquitinated PCNA and decreased cell survival in cancer cells . This inhibition disrupts the DNA damage response pathway, making it a promising candidate for anticancer therapy.

Comparación Con Compuestos Similares

N-benzyl-2-phenylpyrimidin-4-amine: This derivative has shown potent inhibitory activity against USP1/UAF1.

5-[(4-ethoxyphenyl)imino]methyl-N-(4-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine: This compound has demonstrated antibacterial and antineoplastic activities.

Uniqueness: 2-Phenylpyrimidin-4-amine stands out due to its specific inhibitory effects on deubiquitinases, making it a unique scaffold for developing targeted anticancer therapies. Its versatility in undergoing various chemical reactions also adds to its uniqueness as a valuable compound in synthetic chemistry .

Actividad Biológica

2-Phenylpyrimidin-4-amine is a compound belonging to the pyrimidine family, known for its diverse biological activities. Recent studies have focused on its potential as an anticancer agent and its effects on various cell lines. This article reviews the biological activity of this compound, highlighting its synthesis, structural characteristics, and biological effects, supported by data tables and case studies.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of appropriate pyrimidine derivatives with phenyl groups under controlled conditions. Spectroscopic techniques such as FTIR, NMR, and mass spectrometry are employed to confirm the structure of synthesized compounds.

Table 1: Structural Characteristics of this compound Derivatives

| Compound | Molecular Formula | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|

| This compound | C11H10N4 | 180-182 | Amino, Pyrimidine |

| 5-Iminomethyl derivative | C12H12N4O | 175-177 | Imino, Hydroxymethyl |

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including gastric adenocarcinoma (AGS) and glioblastoma (A172). The compound's mechanism of action appears to involve induction of necrosis rather than apoptosis in certain cell lines.

- Cytotoxicity Testing : The IC50 values for AGS and A172 cells were found to be approximately 53.02 µM and 63.385 µM , respectively. These values indicate a moderate level of potency against these cancer types .

- Cell Morphology Studies : Microscopic analysis revealed that treatment with this compound resulted in significant morphological changes in treated cells, including nuclear condensation and membrane integrity loss, suggestive of necrotic cell death .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| AGS | 53.02 | Necrosis |

| A172 | 63.385 | Necrosis |

| HeLa | Not Cytotoxic | - |

| HepG2 | Not Cytotoxic | - |

Structure–Activity Relationship (SAR)

The biological activity of this compound is strongly influenced by its structural features. Modifications at the 5-position of the pyrimidine ring have been shown to enhance cytotoxic properties. For instance, the introduction of an imino group significantly increases the compound's activity .

Case Study: Derivative Analysis

In a comparative study of various derivatives:

- 5-Hydroxymethyl derivatives exhibited enhanced cytotoxicity against HeLa and K562 cell lines compared to their parent compounds.

This indicates that specific substitutions can lead to improved biological profiles, which may be exploited in drug design.

Mechanistic Insights

Molecular docking studies suggest that this compound interacts with key enzymes involved in cancer cell proliferation. The compound's ability to inhibit USP1/UAF1 deubiquitinase has been highlighted as a potential mechanism for its anticancer activity .

Propiedades

IUPAC Name |

2-phenylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3/c11-9-6-7-12-10(13-9)8-4-2-1-3-5-8/h1-7H,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSFORUTXEPGVOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=CC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90496599 | |

| Record name | 2-Phenylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90496599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33630-25-0 | |

| Record name | 2-Phenylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90496599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylpyrimidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.